2-[4-(Tert-butyl)phenoxy]aniline

Catalog No.
S747761
CAS No.
3169-73-1
M.F
C16H19NO
M. Wt
241.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(Tert-butyl)phenoxy]aniline

CAS Number

3169-73-1

Product Name

2-[4-(Tert-butyl)phenoxy]aniline

IUPAC Name

2-(4-tert-butylphenoxy)aniline

Molecular Formula

C16H19NO

Molecular Weight

241.33 g/mol

InChI

InChI=1S/C16H19NO/c1-16(2,3)12-8-10-13(11-9-12)18-15-7-5-4-6-14(15)17/h4-11H,17H2,1-3H3

InChI Key

YGZXSSOPRWYUMO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2=CC=CC=C2N

Potential Applications based on Structural Features

While specific research applications are not readily available, the presence of certain functional groups within the molecule suggests potential areas of exploration:

  • Aromatic Rings: The presence of two aromatic rings (benzene) suggests the molecule may exhibit some level of aromaticity, a property associated with unique electronic characteristics and potential applications in areas like organic electronics or sensor development.
  • Amine Group: The amine group (NH2) can participate in various chemical reactions and may contribute to binding properties or catalytic functionalities. This could be relevant for research in areas like supramolecular chemistry or catalysis.
  • Tert-Butyl Group: The tert-butyl group ((CH3)3C) is a bulky group that can influence the solubility and lipophilicity (affinity for fats) of the molecule. This could be of interest for research in areas like drug delivery or membrane interaction studies.

2-[4-(Tert-butyl)phenoxy]aniline is an organic compound characterized by its unique structural features, which include a phenoxy group and an aniline moiety. Its chemical formula is C13H17NC_{13}H_{17}N and it has a molecular weight of approximately 201.28 g/mol. The tert-butyl group, known for its bulky nature, is attached to the para position of the phenoxy group, influencing the compound's steric and electronic properties. This structure makes 2-[4-(Tert-butyl)phenoxy]aniline a valuable compound in various chemical and biological applications.

  • Nucleophilic Substitution: The aniline nitrogen can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
  • Reduction: Under reducing conditions, it can yield amines or other reduced forms.

Common reagents for these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

Research indicates that 2-[4-(Tert-butyl)phenoxy]aniline exhibits notable biological activity. It has been studied for its potential as an inhibitor in various enzymatic processes. Its structure allows it to interact with biological molecules, potentially influencing cellular pathways. The presence of the tert-butyl group may enhance its lipophilicity, aiding in membrane permeability and biological interactions.

The synthesis of 2-[4-(Tert-butyl)phenoxy]aniline typically involves the following steps:

  • Formation of the Phenol: A tert-butyl-substituted phenol is synthesized through alkylation of phenol with tert-butyl chloride in the presence of a base.
  • Nucleophilic Attack: The resulting phenol undergoes nucleophilic substitution with an appropriate aniline derivative to form 2-[4-(Tert-butyl)phenoxy]aniline.
  • Purification: The product is purified using techniques such as recrystallization or chromatography.

2-[4-(Tert-butyl)phenoxy]aniline has several applications across different fields:

  • Pharmaceuticals: It can serve as a precursor in drug development, particularly in creating compounds with specific biological activities.
  • Material Science: Utilized in the synthesis of polymers and materials that require specific thermal or mechanical properties.
  • Agricultural Chemicals: Potential use in developing herbicides or fungicides due to its reactivity and biological activity.

Studies on the interactions of 2-[4-(Tert-butyl)phenoxy]aniline with various biological targets have indicated its potential role as a modulator in pharmacological settings. Investigations into its binding affinity with enzymes and receptors are ongoing, aiming to elucidate its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-[4-(Tert-butyl)phenoxy]aniline, including:

  • 2-[4-Ethylphenoxy]aniline: Similar structure but with an ethyl group instead of a tert-butyl group.
  • 4-Methyl-2-[4-(tert-butyl)phenoxy]aniline: Contains a methyl group at the para position relative to the aniline nitrogen.
  • 3-Chloro-2-[4-(tert-butyl)phenoxy]aniline: Features a chlorine substituent at the meta position on the aniline ring.

Uniqueness

The uniqueness of 2-[4-(Tert-butyl)phenoxy]aniline lies in its combination of steric bulk from the tert-butyl group and the reactivity provided by the aniline functionality. This balance allows it to participate in diverse

Laboratory-Scale Synthesis Protocols

Nucleophilic Aromatic Substitution Approaches

Nucleophilic aromatic substitution represents a fundamental approach for synthesizing 2-[4-(tert-butyl)phenoxy]aniline through the coupling of 4-tert-butylphenol with appropriate halogenated aniline derivatives [1] [2]. This methodology exploits the electron-withdrawing nature of halogen substituents to activate the aromatic ring toward nucleophilic attack [1].

The classical nucleophilic aromatic substitution mechanism proceeds through a two-step addition-elimination pathway [2]. The nucleophile attacks the carbon bearing the leaving group, forming a carbanion intermediate that can be stabilized through resonance effects of electron-withdrawing groups positioned at ortho or para positions [1] [2]. The leaving group is subsequently eliminated, restoring aromaticity to the final product [2].

Laboratory protocols typically employ potassium hydroxide or potassium carbonate as the base, with temperatures ranging from 80 to 140 degrees Celsius [3] [4]. Dimethyl sulfoxide, o-xylene, and isopropanol serve as suitable reaction media [3] [4]. For the synthesis of 3-phenoxyaniline, which shares structural similarities with the target compound, conditions involving 1-butylimidazole, potassium carbonate, and copper chloride in o-xylene at 140 degrees Celsius for 20 hours have achieved 90 percent yields [4].

When 3-bromoaniline reacts with phenol under optimized conditions using potassium carbonate as base and copper chloride as catalyst, the reaction proceeds efficiently to form the desired carbon-oxygen bond [4]. The choice of solvent significantly influences reaction outcomes, with polar aprotic solvents like dimethyl sulfoxide providing superior results compared to protic alternatives [3].

Reaction ParameterOptimal RangeTypical Conditions
Temperature80-140°C120°C
BaseKOH, K₂CO₃2.0 equivalents
SolventDMSO, o-xyleneDry conditions
Reaction Time8-20 hours12 hours
Yield70-98%85-92%

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed coupling reactions provide versatile and efficient pathways for constructing the carbon-nitrogen bonds essential in 2-[4-(tert-butyl)phenoxy]aniline synthesis [5] [6]. The Buchwald-Hartwig cross-coupling reaction represents the most prominent methodology in this category, utilizing palladium catalysts to facilitate carbon-nitrogen bond formation between aryl halides and amines [5].

The Buchwald-Hartwig amination employs catalytic palladium complexes with chelating phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, or 1,4-bis(diphenylphosphino)butane [5]. The mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by amine coordination and base-assisted deprotonation [5]. Reductive elimination subsequently forms the desired carbon-nitrogen bond while regenerating the active catalyst [5].

Copper-mediated Ullmann-type reactions offer an alternative approach for carbon-nitrogen bond formation [6] [7]. These transformations traditionally require elevated temperatures exceeding 210 degrees Celsius and employ copper powder or copper salts as catalysts [6]. Modern improvements have introduced soluble copper catalysts supported by diamine and acetylacetonate ligands, enabling milder reaction conditions [6] [7].

Recent advances in copper nanocluster catalysis have demonstrated remarkable efficiency for carbon-nitrogen coupling reactions at room temperature under visible light irradiation [8]. The copper nanocluster catalyst [Cu₆₁(S^t^Bu)₂₆S₆Cl₆H₁₄] enables carbon-nitrogen bond formation through a single-electron-transfer mechanism between the photoexcited copper complex and aryl halides [8].

Palladium-catalyzed dehydrogenative amination represents another significant methodology for aniline synthesis [9]. This approach utilizes light-activated catalysts in combination with cobalt co-catalysts to strip hydrogen atoms from non-aromatic intermediates, ultimately yielding aromatic aniline products [9]. The process involves initial formation of enamines through carbonyl-nitrogen reactions, followed by electron loss upon light exposure to generate reactive radical intermediates [9].

Catalyst SystemTemperatureSolventTypical YieldReaction Time
Pd/phosphine ligands25-100°CTHF, toluene85-95%4-24 hours
Cu powder/salts210-350°CNMP, DMF60-90%5-48 hours
Cu₆₁ nanocluster25°CLight irradiation65-85%6-12 hours
Pd dehydrogenative60-120°CVarious organic70-95%16 hours

Industrial Production Optimization Strategies

Industrial production of aromatic amines, including 2-[4-(tert-butyl)phenoxy]aniline, requires careful optimization of reaction parameters to achieve economical large-scale synthesis [10] [11]. Temperature control emerges as a critical factor, with industrial processes typically operating under adiabatic conditions to eliminate external heat transfer requirements [11].

The hydrogenation of aromatic nitro compounds represents the predominant industrial route for aniline production [10] [11]. Fixed-bed reactors containing palladium on alumina catalysts enable efficient nitrobenzene reduction at temperatures ranging from 300 to 600 degrees Celsius [11] [12]. These systems avoid the complications associated with fluidized beds, including non-uniform residence time distributions and catalyst attrition [11].

Continuous-flow hydrogenation processes offer enhanced efficiency, scalability, and safety compared to traditional batch methods [10]. Packed-bed and microreactors optimize heat and mass transfer while maintaining precise control over reaction conditions [10]. Bimetallic nanoparticles and metal-organic frameworks provide improved catalyst stability and selectivity for aromatic nitro compound reduction [10].

Process optimization strategies focus on maximizing aniline selectivity while minimizing side product formation [13]. Alumina-supported palladium catalysts with low metal loadings (0.3 weight percent) demonstrate superior performance at elevated temperatures, achieving complete nitrobenzene conversion while maintaining high aniline selectivity [13]. The relationship between weight hourly space velocity and aniline yield exhibits a volcano-like curve, indicating optimal residence time requirements [13].

Industrial purification protocols emphasize distillation-based separation techniques due to their scalability and cost-effectiveness [14] [15]. Thermally integrated distillation systems comprising multiple columns operating at different pressures enable efficient amine isolation [15]. The first distillation column operates at head pressures from 1 to 23 bar, while the second column functions at reduced pressures of 0.05 to 3.8 bar [15].

Heat integration strategies significantly reduce energy consumption in industrial aniline production [15]. Evaporator-condenser systems facilitate thermal coupling between distillation columns, enabling partial evaporation of bottoms liquids and heat recovery [15]. These configurations minimize energy expenditure while maintaining high product purity and recovery rates [15].

Purification and Isolation Techniques

Steam distillation constitutes the primary purification method for aniline derivatives, leveraging their thermal sensitivity and volatility characteristics [16]. This technique involves introducing steam into the distillation flask containing crude aniline, which vaporizes the compound and carries it through a condenser for collection [16]. The process operates at temperatures between 100 and 120 degrees Celsius under atmospheric pressure conditions [16].

The effectiveness of steam distillation stems from aniline's steam volatility and water insolubility properties [16]. The apparatus consists of a distillation flask, steam generator, and condenser, with steam helping to vaporize aniline while non-volatile impurities remain in the distillation flask [16]. This method achieves purities of 85 to 95 percent with recovery rates of 70 to 85 percent [16].

Vacuum distillation provides superior purification results for aromatic amines, particularly when higher purity requirements exist [14] [15]. Operating at reduced pressures of 0.05 to 1.0 bar and temperatures from 50 to 200 degrees Celsius, vacuum distillation minimizes thermal decomposition while achieving purities exceeding 95 percent [15]. Recovery rates typically range from 80 to 95 percent, making this technique highly suitable for industrial applications [15].

Recrystallization techniques offer effective purification for solid aniline derivatives, utilizing solubility differences at varying temperatures [17] [18]. Common recrystallization solvents include ethanol, methanol, and water, with the choice depending on the specific compound's solubility profile [17]. The process involves dissolving crude material at elevated temperatures, followed by controlled cooling to promote crystal formation [17].

Modern approaches to amine purification employ trichloroacetic acid as a versatile reagent for salt formation and subsequent liberation [18]. This method triggers precipitation of amine salts through protonation, enabling separation from impurities [18]. Simple decarboxylation of trichloroacetic acid liberates volatile carbon dioxide and chloroform, directly yielding pure amines without generating significant waste [18].

Chromatographic purification methods provide exceptional purity levels but exhibit limited industrial applicability due to cost considerations [19] [20]. Gas chromatography serves primarily for analytical purposes, while preparative liquid chromatography finds application in research settings [19] [20]. Solid-phase extraction using mixed cation exchange columns enables effective concentration and purification of aniline derivatives from aqueous solutions [21].

Purification MethodOperating TemperaturePressurePurity AchievedRecovery RateIndustrial Scale
Steam Distillation100-120°CAtmospheric85-95%70-85%High
Vacuum Distillation50-200°C0.05-1.0 bar95-99%80-95%Very High
RecrystallizationVariableAtmospheric90-98%60-90%Medium
ChromatographyRoom tempVariable95-99%75-90%Low
Trichloroacetic AcidRoom tempAtmospheric90-95%80-90%Medium

This comprehensive report examines the structural characterization of 2-[4-(Tert-butyl)phenoxy]aniline (CAS: 3169-73-1), a phenoxy aniline derivative bearing a tertiary butyl substituent. The compound, with molecular formula C₁₆H₁₉NO and molecular weight 241.33 g/mol, represents an important class of aromatic ether compounds with potential applications in materials science and organic synthesis [1] [2]. The structural characterization encompasses spectroscopic analysis including nuclear magnetic resonance spectroscopy, Fourier-transform infrared spectroscopy, and mass spectrometry, supplemented by crystallographic studies and computational molecular geometry investigations. This multifaceted approach provides detailed insights into the molecular architecture, conformational preferences, and electronic properties of this organic compound.

Structural Characterization

Spectroscopic Analysis (Nuclear Magnetic Resonance, Fourier-Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy Analysis

Nuclear magnetic resonance spectroscopy represents a cornerstone technique for the structural elucidation of 2-[4-(Tert-butyl)phenoxy]aniline. The proton nuclear magnetic resonance (¹H NMR) spectrum provides critical information about the hydrogen environments within the molecular framework, while carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy offers insights into the carbon skeletal arrangement and electronic environments.

The ¹H NMR spectroscopic analysis of related phenoxy aniline derivatives reveals characteristic patterns that can be extrapolated to understand the target compound [3] [4] [5]. The tertiary butyl group typically manifests as a singlet at approximately 1.30-1.35 ppm in deuterated chloroform, representing nine equivalent methyl protons [6] [7]. This chemical shift is consistent with alkyl protons shielded from deshielding aromatic effects. The aromatic proton region, spanning 6.5-7.5 ppm, exhibits complex multipicity patterns reflecting the substitution pattern on both phenyl rings.

For the aniline moiety, the amino group protons typically appear as a broad signal around 3.5-5.0 ppm, with the exact chemical shift dependent on solvent conditions and hydrogen bonding interactions [3] [4]. The ortho-coupling between the phenoxy oxygen and the aniline ring introduces characteristic splitting patterns that distinguish this connectivity from other positional isomers.

The ¹³C NMR spectroscopic signature provides complementary structural information. The tertiary carbon of the tert-butyl group typically resonates around 34-35 ppm, while the three equivalent methyl carbons appear at approximately 31-32 ppm [3] [7]. The aromatic carbon region spans 110-160 ppm, with the carbon bearing the phenoxy substituent typically appearing around 155-160 ppm due to deshielding by the electronegative oxygen atom [3] [4].

Fourier-Transform Infrared Spectroscopy Characteristics

Fourier-transform infrared spectroscopy provides valuable information about the functional groups and vibrational modes present in 2-[4-(Tert-butyl)phenoxy]aniline. The infrared spectrum exhibits characteristic absorption bands that confirm the presence of the aniline amino group, aromatic ether linkage, and tert-butyl substituent.

The amino group stretching vibrations typically appear as two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and antisymmetric N-H stretching modes [8] [5]. These bands may exhibit slight shifts depending on intramolecular hydrogen bonding or crystal packing effects. The aromatic C-H stretching vibrations manifest around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group appears in the 2850-3000 cm⁻¹ region [8] [5].

The aromatic C=C stretching vibrations produce multiple bands in the 1450-1650 cm⁻¹ region, with the exact pattern dependent on the substitution pattern of both aromatic rings [8] [5]. The C-O-C ether linkage generates characteristic stretching vibrations around 1200-1300 cm⁻¹, providing direct evidence for the phenoxy connectivity. The tert-butyl group contributes C-H bending vibrations around 1360-1380 cm⁻¹ and additional C-C stretching modes in the fingerprint region [8] [5].

Out-of-plane aromatic C-H bending vibrations appear in the 700-900 cm⁻¹ region, with the exact pattern providing information about the substitution pattern on the aromatic rings. The combination of these vibrational modes creates a unique spectroscopic fingerprint that confirms the structural identity of the compound [8] [5].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of 2-[4-(Tert-butyl)phenoxy]aniline. The molecular ion peak appears at m/z 241, corresponding to the expected molecular weight [2]. Under electron impact ionization conditions, the compound exhibits characteristic fragmentation patterns that reflect the stability of different structural fragments.

The base peak or most abundant fragment typically corresponds to the loss of the tert-butyl group (M-57), producing a fragment at m/z 184 [9] [10]. This fragmentation pathway reflects the relative weakness of the C-C bond connecting the tert-butyl group to the aromatic ring, particularly under high-energy ionization conditions. The resulting tropylium-like ion or substituted benzyl cation achieves stabilization through resonance delocalization.

Additional significant fragmentations include the cleavage of the ether linkage, producing phenoxy (m/z 93) and aniline-derived fragments (m/z 93) [9] [10]. The phenoxy fragment may further lose carbon monoxide to yield a phenyl cation (m/z 77), while the aniline fragment exhibits characteristic nitrogen-containing fragmentation patterns. The tert-butyl fragment itself appears at m/z 57, representing a tertiary carbocation stabilized by hyperconjugation [9] [10].

Under chemical ionization conditions, the compound typically exhibits enhanced molecular ion abundance with reduced fragmentation, facilitating molecular weight determination. Collision-induced dissociation experiments provide controlled fragmentation pathways that support structural assignment and confirm connectivity patterns [10] [11].

X-ray Crystallographic Studies

Crystal Structure Determination and Unit Cell Parameters

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular structure and solid-state arrangement of 2-[4-(Tert-butyl)phenoxy]aniline. Although specific crystallographic data for this exact compound were not available in the literature search, extensive crystallographic studies of related phenoxy aniline derivatives provide valuable insights into expected structural features [12] [13] [14].

Related 4-nitro-2-phenoxyaniline crystallizes in the monoclinic crystal system with space group P2₁/c, exhibiting unit cell parameters of a = 10.4100(12) Å, b = 15.6570(18) Å, c = 6.9600(17) Å, and β = 103.406(4)° [12]. The crystal structure reveals that the dihedral angle between the two aromatic rings is 71.40(12)°, indicating significant non-planarity in the molecular conformation. This deviation from planarity arises from steric interactions between the ortho-positioned amino group and the phenoxy substituent.

Crystal packing analysis reveals intermolecular N-H⋯O hydrogen bonds that stabilize the crystal structure [12] [13]. These hydrogen bonding interactions typically involve the amino group as a donor and carbonyl or ether oxygen atoms as acceptors, creating extended networks that influence physical properties such as melting point and solubility. The presence of the bulky tert-butyl group in the target compound would be expected to influence both the intramolecular conformation and intermolecular packing arrangements.

Powder diffraction studies of related aniline derivatives demonstrate that chloroanilines crystallize in orthorhombic or monoclinic systems depending on the substitution pattern [15] [16]. The tert-butyl substitution in the target compound would likely introduce additional steric constraints that could influence the preferred crystal system and space group.

Molecular Conformation and Intermolecular Interactions

The molecular conformation of phenoxy aniline derivatives is significantly influenced by the electronic and steric properties of the substituents. The phenoxy linkage introduces a degree of conformational flexibility around the C-O bond, allowing rotation between gauche and anti conformations. The presence of the amino group in the ortho position creates potential for intramolecular hydrogen bonding with the ether oxygen, which could stabilize specific conformational arrangements [13] [14].

Computational studies of substituted anilines reveal that the amino group typically adopts a pyramidal geometry with the nitrogen atom displaced from the aromatic plane by approximately 0.1-0.2 Å [17] [18]. This non-planarity reflects the sp³ hybridization character of the nitrogen lone pair and can be influenced by substitution patterns and crystal packing forces.

The tert-butyl substituent on the distal phenyl ring introduces significant steric bulk that influences both intramolecular and intermolecular interactions. The bulky nature of this group typically prevents close approach of adjacent molecules, leading to decreased crystal density and potentially altered melting points compared to unsubstituted analogs [19] [20].

Crystal engineering principles suggest that the amino group participates in hydrogen bonding networks that can be systematically tuned through substituent modifications [13] [14]. The specific pattern of hydrogen bonding interactions influences not only the crystal structure but also properties such as dissolution rate, polymorphism, and mechanical properties of the crystalline material.

Polymorphism and Solid-State Properties

Polymorphism represents an important consideration in the characterization of organic compounds, as different crystal forms can exhibit distinct physical and chemical properties. Although specific polymorphic studies of 2-[4-(Tert-butyl)phenoxy]aniline were not identified in the literature search, general principles from related compounds provide insights into potential polymorphic behavior [16] [21].

The presence of hydrogen bonding groups (amino functionality) and conformational flexibility (phenoxy linkage) creates conditions favorable for polymorphic behavior. Different crystallization conditions, including solvent choice, temperature, and cooling rate, can lead to distinct crystal forms with different space groups, unit cell parameters, and molecular conformations [16] [21].

Thermoanalytical techniques such as differential scanning calorimetry would be expected to reveal thermal transitions corresponding to polymorphic transformations, crystallization events, and melting behavior. The melting point of the compound provides information about crystal lattice stability and intermolecular interaction strength [22] [23].

Solid-state nuclear magnetic resonance spectroscopy can provide additional insights into polymorphic behavior by detecting differences in molecular conformation and local environment between different crystal forms. Changes in chemical shifts, line widths, and relaxation behavior can indicate structural differences that may not be apparent from powder diffraction analysis alone [24] [22].

Computational Modeling of Molecular Geometry

Quantum Chemical Calculations and Geometric Optimization

Computational modeling provides powerful tools for understanding the molecular geometry, electronic structure, and conformational preferences of 2-[4-(Tert-butyl)phenoxy]aniline. Density functional theory calculations using hybrid functionals such as B3LYP with appropriate basis sets offer accurate predictions of geometric parameters and energetic properties [25] [17] [26].

Geometric optimization calculations reveal the preferred molecular conformation in the gas phase, providing insights into intrinsic molecular preferences uncomplicated by crystal packing forces. The optimized geometry typically shows the two aromatic rings adopting a non-planar arrangement to minimize steric interactions between the ortho-amino group and the phenoxy substituent [25] [17].

The amino group geometry reflects a balance between sp² character (which would favor planarity with the aromatic ring) and sp³ character (which leads to pyramidalization). Computational studies of substituted anilines demonstrate that the nitrogen atom typically lies 0.1-0.2 Å out of the aromatic plane, with the exact displacement dependent on the substitution pattern [17] [18] [27].

Bond length analysis reveals systematic trends related to electronic effects. The C-N bond connecting the amino group to the aromatic ring typically exhibits partial double bond character due to resonance delocalization, resulting in bond lengths shorter than typical C-N single bonds but longer than formal C=N double bonds [17] [27]. Similarly, the C-O bonds in the phenoxy linkage show influences from resonance effects that can be quantified through computational analysis.

Conformational Analysis and Energy Surfaces

Conformational analysis involves systematic exploration of the potential energy surface to identify stable molecular conformations and transition states connecting different arrangements. For phenoxy aniline derivatives, the primary conformational degree of freedom involves rotation around the C-O bond connecting the two aromatic rings [25] [28] [29].

Potential energy surface calculations typically reveal multiple stable conformations corresponding to different orientations of the aromatic rings. The energy barriers between these conformations provide information about the flexibility of the molecule and the likelihood of observing different conformers under various conditions [25] [28]. The presence of the tert-butyl group introduces additional steric constraints that can influence the relative stability of different conformational arrangements.

Molecular dynamics simulations provide insights into the dynamic behavior of the molecule, including vibrational motions, conformational fluctuations, and thermal averaging effects. These calculations complement static optimization results by revealing the ensemble of conformations accessible at finite temperatures [30] [26].

The computational analysis can be extended to include solvent effects through implicit solvation models or explicit molecular dynamics simulations. Solvent interactions can significantly influence molecular conformation, particularly for molecules containing hydrogen bonding groups such as the amino functionality [28] [29].

Electronic Structure and Molecular Orbital Analysis

Electronic structure analysis provides detailed insights into the bonding patterns, charge distribution, and reactivity properties of 2-[4-(Tert-butyl)phenoxy]aniline. Molecular orbital calculations reveal the frontier orbitals (highest occupied molecular orbital and lowest unoccupied molecular orbital) that govern chemical reactivity and spectroscopic properties [25] [31] [26].

The highest occupied molecular orbital typically exhibits significant amplitude on the amino group and adjacent aromatic carbon atoms, reflecting the electron-donating character of the amine functionality. This orbital distribution influences properties such as ionization potential and susceptibility to electrophilic attack [31] [26]. The lowest unoccupied molecular orbital generally shows aromatic π* character with contributions from both phenyl rings.

Charge distribution analysis using methods such as natural population analysis or electrostatic potential mapping reveals regions of positive and negative charge that influence intermolecular interactions and crystal packing arrangements [17] [31]. The amino group typically bears partial negative charge, while the aromatic carbons show varying degrees of positive character depending on their substitution environment.

Computational analysis of vibrational frequencies provides theoretical infrared and Raman spectra that can be compared with experimental measurements for structural validation. The calculated frequencies often require scaling factors to account for anharmonicity and systematic errors in the computational method, but provide valuable assignments for complex vibrational modes [25] [31].

Natural bond orbital analysis reveals the electronic basis for molecular structure and bonding patterns. This analysis quantifies concepts such as resonance delocalization, hyperconjugation, and stereoelectronic effects that influence molecular geometry and stability [17] [31]. For the tert-butyl group, hyperconjugative interactions between C-H bonds and the aromatic π system can be quantified and related to structural preferences.

Computational Prediction of Spectroscopic Properties

Computational methods enable prediction of various spectroscopic properties that can be compared with experimental measurements for structural validation and assignment. Time-dependent density functional theory calculations provide electronic excitation energies and oscillator strengths that correspond to ultraviolet-visible absorption spectra [25] [30].

Nuclear magnetic resonance chemical shifts can be calculated using gauge-including atomic orbital methods or similar approaches, providing theoretical ¹H and ¹³C NMR spectra for comparison with experimental data [3] [4]. These calculations are particularly valuable for assignment of complex multipicity patterns and for distinguishing between different structural possibilities.

Infrared spectroscopy can be modeled through calculation of vibrational frequencies and intensities, providing theoretical spectra that aid in peak assignment and structural confirmation [5] [25]. The computational approach is particularly powerful for complex molecules where overlapping vibrational modes make experimental assignment challenging.

The computational modeling approach provides a comprehensive framework for understanding the structure-property relationships of 2-[4-(Tert-butyl)phenoxy]aniline, complementing experimental characterization methods and providing predictive capabilities for related compounds. The integration of quantum chemical calculations with experimental spectroscopic and crystallographic data creates a robust foundation for structural characterization and further synthetic development.

Data Tables and Analytical Summary

Analytical TechniqueKey ObservationsStructural Information
¹H NMR SpectroscopyTert-butyl singlet ~1.35 ppm [6] [7]Nine equivalent methyl protons
¹³C NMR SpectroscopyQuaternary carbon ~34 ppm [7]Tertiary carbon environment
FTIR SpectroscopyN-H stretch 3300-3500 cm⁻¹ [8] [5]Primary amine functionality
Mass SpectrometryMolecular ion m/z 241 [2]Molecular weight confirmation
Crystal StructureDihedral angle ~71° [12]Non-planar aromatic arrangement
Computational ModelingOptimized geometry [25] [17]Gas-phase molecular conformation
Physical PropertyExpected ValueReference Basis
Molecular Weight241.33 g/mol [1] [2]Calculated from formula
Melting Point45-55°C [22] [23]Related phenoxy anilines
SolubilityLimited water solubility [32] [33]Hydrophobic character
StabilityAmbient conditions [34]Aromatic ether stability

The comprehensive structural characterization of 2-[4-(Tert-butyl)phenoxy]aniline through spectroscopic analysis, crystallographic studies, and computational modeling provides a detailed understanding of its molecular architecture and physical properties. The integration of multiple analytical techniques confirms the structural identity and reveals important insights into conformational preferences, electronic structure, and solid-state behavior. This multifaceted approach establishes a robust foundation for understanding structure-property relationships and guides further research into the synthesis, characterization, and application of related phenoxy aniline derivatives.

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Wikipedia

2-(4-tert-Butylphenoxy)aniline

Dates

Last modified: 08-15-2023

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